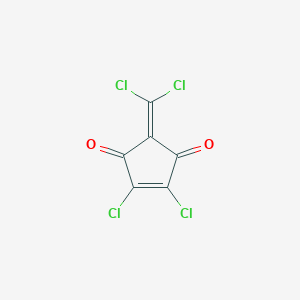
2,3-DICHLORO-5-(DICHLOROMETHYLIDENE)CYCLOPENT-2-ENE-1,4-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-DICHLORO-5-(DICHLOROMETHYLIDENE)CYCLOPENT-2-ENE-1,4-DIONEs are organic compounds containing two carbonyl groups (C=O) within their molecular structure. These compounds are classified based on the position of the carbonyl groups, such as 1,2-diketones, 1,3-diketones, and 1,4-diketones. 2,3-DICHLORO-5-(DICHLOROMETHYLIDENE)CYCLOPENT-2-ENE-1,4-DIONEs are found in various natural products and are known for their significant biological activities, including antioxidant and anti-cancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-DICHLORO-5-(DICHLOROMETHYLIDENE)CYCLOPENT-2-ENE-1,4-DIONEs can be synthesized through various methods, including:
Oxidation of Diols: This method involves the oxidation of 1,2-diols to produce α-diketones.
Claisen Condensation: This reaction involves the condensation of a ketone with an ester in the presence of a base, such as sodium alkoxide, to form 1,3-diketones.
Industrial Production Methods
Industrial production of diketones often involves large-scale oxidation processes and catalytic methods to ensure high yields and purity. For example, the aerobic oxidation of deoxybenzoins catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) with air as the sole oxidant is an efficient method for producing benzils .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-DICHLORO-5-(DICHLOROMETHYLIDENE)CYCLOPENT-2-ENE-1,4-DIONEs undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: TEMPO, iodobenzene dichloride, pyridine, and air.
Reducing Agents: Sodium borohydride and hydrogen gas in the presence of metal catalysts.
Condensation Reagents: Urea, thiourea, and aromatic amines.
Major Products Formed
Oxidation: Carboxylic acids and quinoxalines.
Reduction: Alcohols and hydrocarbons.
Condensation: Heterocycles such as imidazoles and diketimines.
Applications De Recherche Scientifique
2,3-DICHLORO-5-(DICHLOROMETHYLIDENE)CYCLOPENT-2-ENE-1,4-DIONEs have a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of diketones involves their interaction with molecular targets and pathways within biological systems. For example, diketones can inhibit the activity of enzymes involved in oxidative stress and inflammation, thereby exerting their antioxidant and anti-inflammatory effects . Additionally, diketones can form complexes with metal ions, which can influence their biological activity and stability .
Comparaison Avec Des Composés Similaires
2,3-DICHLORO-5-(DICHLOROMETHYLIDENE)CYCLOPENT-2-ENE-1,4-DIONEs can be compared with other similar compounds, such as:
Monocarbonyl Compounds: Unlike monocarbonyl compounds, diketones contain two carbonyl groups, which significantly influence their reactivity and stability.
Keto-Acids and Keto-Esters: These compounds contain both keto and carboxyl groups, making them structurally different from diketones.
Diesters and Diacids: These compounds contain two ester or acid groups, respectively, and exhibit different chemical properties compared to diketones.
Similar Compounds
Glyoxal: The simplest 1,2-dialdehyde.
Diacetyl: The simplest 1,2-diketone.
2,3-DICHLORO-5-(DICHLOROMETHYLIDENE)CYCLOPENT-2-ENE-1,4-DIONEs are unique due to their versatile reactivity and wide range of applications in various fields, making them valuable compounds in both scientific research and industrial applications.
Propriétés
Numéro CAS |
18964-31-3 |
|---|---|
Formule moléculaire |
C6Cl4O2 |
Poids moléculaire |
245.9 g/mol |
Nom IUPAC |
4,5-dichloro-2-(dichloromethylidene)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C6Cl4O2/c7-2-3(8)5(12)1(4(2)11)6(9)10 |
Clé InChI |
YABWQIXQVBAMGN-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)C(=C(Cl)Cl)C1=O)Cl)Cl |
SMILES canonique |
C1(=C(C(=O)C(=C(Cl)Cl)C1=O)Cl)Cl |
Key on ui other cas no. |
18964-31-3 |
Synonymes |
2,3-dichloro-5-(dichloromethylidene)cyclopent-2-ene-1,4-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















